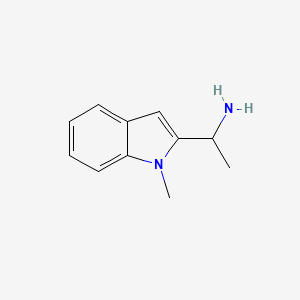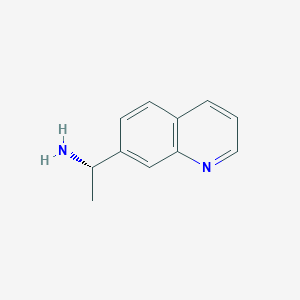
(S)-1-(Quinolin-7-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Quinolin-7-yl)ethan-1-amine is a chiral amine derivative of quinoline. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Quinolin-7-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Chiral Resolution:
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable synthetic routes that ensure high yield and purity.
Catalysts and Reagents: Employing efficient catalysts and reagents to optimize the reaction conditions.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Quinolin-7-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
(S)-1-(Quinolin-7-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Quinoline derivatives are explored for their electronic and photophysical properties, making them useful in materials science.
Mécanisme D'action
The mechanism of action of (S)-1-(Quinolin-7-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may interfere with signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(Quinolin-7-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
Quinoline: The parent compound, which serves as a precursor for various derivatives.
Tetrahydroquinoline: A reduced form of quinoline with distinct chemical properties.
Uniqueness
(S)-1-(Quinolin-7-yl)ethan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(1S)-1-quinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3/t8-/m0/s1 |
Clé InChI |
KQDLTZCJNNAUPE-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=CC=N2)C=C1)N |
SMILES canonique |
CC(C1=CC2=C(C=CC=N2)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


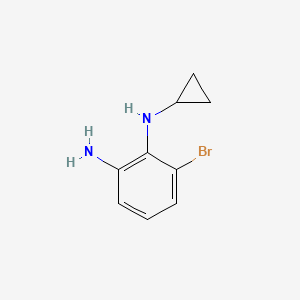

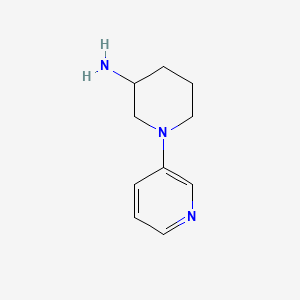
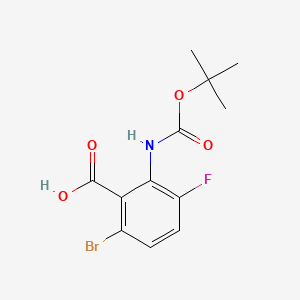




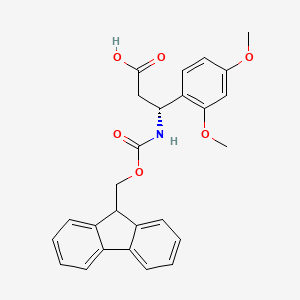
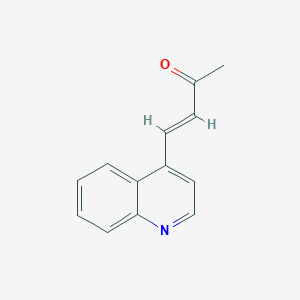
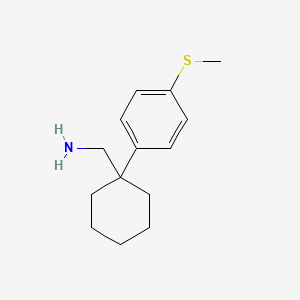
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
